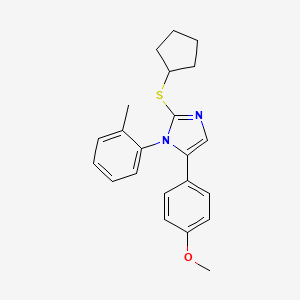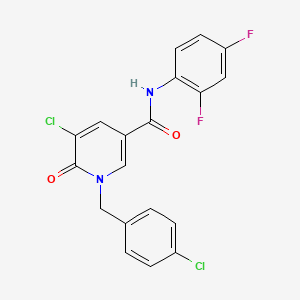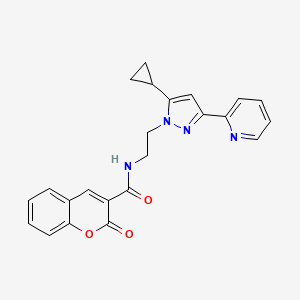![molecular formula C18H13ClF2N2O3 B2571410 N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 566890-36-6](/img/structure/B2571410.png)
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide, commonly known as CMDFP, is a chemical compound that has been widely studied for its potential applications in scientific research. CMDFP is a member of the propenamide family, which has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
The compound is involved in innovative synthesis techniques aimed at exploring its structural and functional capacities. Research into similar compounds emphasizes advanced synthesis methods that result in novel derivatives with potential applications in various fields, including materials science and pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
Characterization and Analysis
Detailed characterization techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies are crucial for understanding the compound's molecular structure and properties. These methods provide insights into the compound's chemical behavior and potential for further modification or application (Özer, Arslan, VanDerveer, & Külcü, 2009).
Applications in Material Science
Corrosion Inhibition
Certain derivatives of the compound have been investigated for their potential as corrosion inhibitors. These studies reveal that such compounds can effectively protect metals from corrosion in acidic environments, highlighting their application in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Electrochromic and Electrofluorescent Materials
The incorporation of similar compounds into polymers has led to the development of materials with electrochromic and electrofluorescent properties. These materials are highly stable and can switch colors upon application of electrical voltage, indicating potential applications in smart windows, displays, and energy-efficient lighting systems (Sun et al., 2016).
Potential in Biomedical Research
Enzyme Inhibition Studies
Research into compounds with similar structures has shown potential in inhibiting specific enzymes, suggesting possible applications in the development of therapeutic agents. These studies are foundational for understanding the bioactive properties of such compounds and their potential in drug discovery (Knecht & Löffler, 1998).
Advanced Drug Synthesis
While excluding specific details on drug use and dosage, it's notable that compounds of this nature are often explored for their utility in synthesizing advanced pharmaceuticals. The research focuses on their synthesis pathways, structural optimization, and functional properties that could contribute to future drug development efforts (Jin et al., 2005).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-7-4-13(9-15(16)19)23-17(24)12(10-22)8-11-2-5-14(6-3-11)26-18(20)21/h2-9,18H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYNLLWWKAPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

